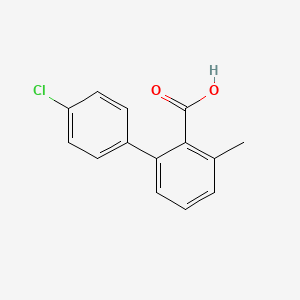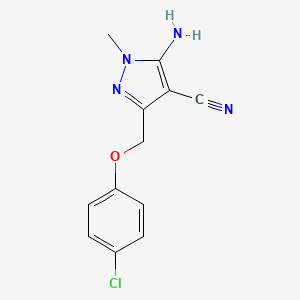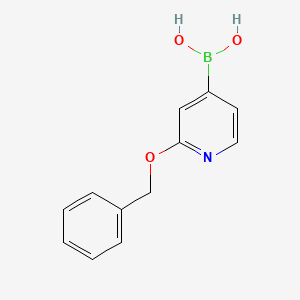
2-Chloro-5-(cyclopropylmethoxy)pyrimidine
Vue d'ensemble
Description
“2-Chloro-5-(cyclopropylmethoxy)pyrimidine” is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The InChI code for “2-Chloro-5-(cyclopropylmethoxy)pyrimidine” is 1S/C8H9ClN2O/c9-8-10-3-7 (4-11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Chloro-5-(cyclopropylmethoxy)pyrimidine” is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Chemical Synthesis
“2-Chloro-5-(cyclopropylmethoxy)pyrimidine” is used in chemical synthesis . It has a molecular weight of 184.62 and its IUPAC name is 2-chloro-5-(cyclopropylmethoxy)pyrimidine . It’s a solid substance that is stored in an inert atmosphere at 2-8°C .
Hiyama Cross-Couplings
This compound is used in Hiyama cross-couplings . An efficient synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings has been developed . Various 2-chloro pyrimidines with electron-donating or electron-withdrawing groups as novel electrophile partners coupled well with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF, providing desired products in good to excellent yields .
Material Science
It is used in material science . The team of scientists at MilliporeSigma has experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Chromatography
“2-Chloro-5-(cyclopropylmethoxy)pyrimidine” is used in chromatography . Chromatography is a laboratory technique for the separation of a mixture into its individual components .
Analytical Research
This compound is used in analytical research . Analytical research is a specific type of research that involves critical thinking skills and the evaluation of facts and information relative to the research being conducted .
Life Science
“2-Chloro-5-(cyclopropylmethoxy)pyrimidine” is used in life science . Life science is a branch of the sciences that studies the structure and processes of living organisms .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-(cyclopropylmethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-10-3-7(4-11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLJCQSVKGFRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CN=C(N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702688 | |
| Record name | 2-Chloro-5-(cyclopropylmethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169677-66-1 | |
| Record name | 2-Chloro-5-(cyclopropylmethoxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169677-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(cyclopropylmethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





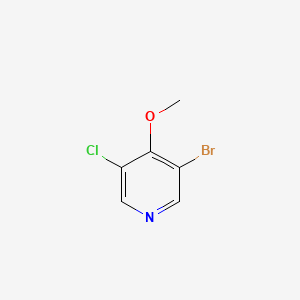
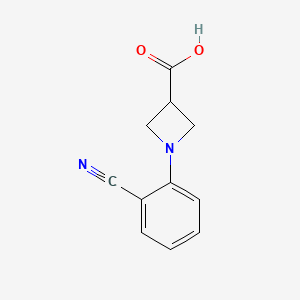
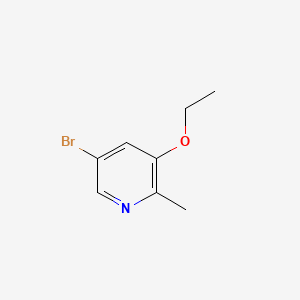
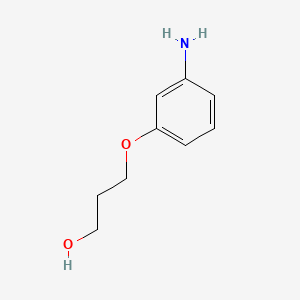
![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)
